molecular formula C17H21N3O2S B13976124 (S)-3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

(S)-3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13976124
M. Wt: 331.4 g/mol
InChI Key: PIFDYHBZNSTMPZ-LBPRGKRZSA-N
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Description

(S)-3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a quinoxaline moiety linked to a pyrrolidine ring via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a diketone.

    Thioether Formation: The quinoxaline derivative is then reacted with a suitable thiol to introduce the sulfur atom.

    Pyrrolidine Ring Formation: The resulting quinoxaline-thioether is coupled with a pyrrolidine derivative under appropriate conditions.

    Esterification: Finally, the carboxylic acid group is esterified with tert-butyl alcohol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoxaline ring can be reduced under specific conditions.

    Substitution: The ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

(S)-3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of (S)-3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The quinoxaline moiety can interact with enzymes or receptors, modulating their activity. The sulfur atom can form reversible bonds with metal ions, influencing the compound’s biological activity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
  • 4-(6-Nitro-quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Uniqueness

(S)-3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to its piperidine analogs. The stereochemistry of the compound also plays a crucial role in its activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

tert-butyl (3S)-3-quinoxalin-2-ylsulfanylpyrrolidine-1-carboxylate

InChI

InChI=1S/C17H21N3O2S/c1-17(2,3)22-16(21)20-9-8-12(11-20)23-15-10-18-13-6-4-5-7-14(13)19-15/h4-7,10,12H,8-9,11H2,1-3H3/t12-/m0/s1

InChI Key

PIFDYHBZNSTMPZ-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)SC2=NC3=CC=CC=C3N=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SC2=NC3=CC=CC=C3N=C2

Origin of Product

United States

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